2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)
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Overview
Description
2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI) is a nitrogen-containing heterocyclic compound. This compound is part of the pyrido[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides with palladium derivatives to produce pyrrolo[1,2-a]pyrazin-1-ones . Another method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods typically involve these synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[1,2-a]pyrazin-1-ones with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.
Scientific Research Applications
2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI) involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction . The compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death .
Comparison with Similar Compounds
2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI) can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory properties.
Imidazo[1,2-a]pyridines: These compounds are valuable scaffolds in organic synthesis and pharmaceutical chemistry, known for their diverse biological activities.
The uniqueness of 2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI) lies in its specific structural features and the range of biological activities it exhibits, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-ethyl-4,6,7,8,9,9a-hexahydro-3H-pyrido[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-11-7-8-12-6-4-3-5-9(12)10(11)13/h9H,2-8H2,1H3 |
InChI Key |
DOUBBKZDLIHVMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN2CCCCC2C1=O |
Origin of Product |
United States |
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